LogP Reduction of ~1.2–2.2 Units vs. Non-Hydroxylated Analog (CAS 173405-78-2) Drives Aqueous Solubility Advantages
The target compound exhibits a measured LogP of 0.47 to 1.36 , whereas the non-hydroxylated analog tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2) has a reported LogP of 1.68–2.65 [1]. This represents a LogP reduction of approximately 1.2–2.2 log units conferred by the single hydroxyl substituent, indicating substantially greater hydrophilicity for the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.47 (Fluorochem) to 1.36 (ChemScene) |
| Comparator Or Baseline | tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 173405-78-2): LogP = 1.68–2.65 |
| Quantified Difference | ΔLogP ≈ 1.2–2.2 log units lower (more hydrophilic) |
| Conditions | Multiple vendor-reported computed LogP values (ALogP/clogP) from Fluorochem, ChemScene, Molbase, and ChemSrc databases |
Why This Matters
For procurement decisions in early drug discovery, a 1–2 log unit LogP difference directly impacts aqueous solubility, oral absorption potential per Lipinski's Rule of Five, and suitability for CNS vs. peripheral target profiles—making the hydroxylated compound the preferred building block when lower lipophilicity is required.
- [1] Molbase. 3-Boc-3,9-Diazaspiro[5.5]undecane (CAS 173405-78-2): LogP 2.6538, PSA 41.57. https://qiye.molbase.cn/ View Source
